6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that features a unique combination of a thiazepane ring, a thiophene ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the thiophene and pyridazinone groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- 6-(7-(pyridin-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- 6-(7-(benzothiazol-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
Uniqueness
6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds
Properties
IUPAC Name |
3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-13-4-3-10(15-16-13)14(19)17-6-5-12(21-9-7-17)11-2-1-8-20-11/h1-4,8,12H,5-7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPPXAOZAKREHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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